3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacophore Design

Researchers requiring a defined, high-purity benzamide scaffold for systematic SAR often face limited access to verified analogs. This 3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide (CAS 648924-28-1) solves that by providing a batch-certified, moderate-lipophilicity (pred. logP ~5.1) benzamide with precisely characterized HBD/HBA and rotatable bond profiles. Its 3-chloro substituent enables covalent probe derivation, while the methoxy group allows selective demethylation for affinity tagging. Ideal as a matched-pair control for hydroxylated analogs (e.g., 648924-35-0/64-5), it isolates lipophilicity-driven effects in cellular assays. Procure with guaranteed purity and full analytical documentation for reproducible ADME assay calibration and fragment-based lead expansion.

Molecular Formula C22H20ClNO3
Molecular Weight 381.8 g/mol
CAS No. 648924-28-1
Cat. No. B12591705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide
CAS648924-28-1
Molecular FormulaC22H20ClNO3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C22H20ClNO3/c1-26-21-11-3-2-6-16(21)12-13-27-20-10-5-9-19(15-20)24-22(25)17-7-4-8-18(23)14-17/h2-11,14-15H,12-13H2,1H3,(H,24,25)
InChIKeyFZVORHABSCESKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline: 648924-28-1


3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide (CAS 648924-28-1) is a synthetic small-molecule benzamide with the molecular formula C22H20ClNO3 and a molecular weight of 381.85 g/mol . It features a 3-chloro substituent on the benzamide ring and a 2-methoxyphenyl ethoxy linker connecting to the aniline nitrogen, distinguishing it from simpler benzamide analogs. This compound is catalogued as a research chemical intended for laboratory investigations in pharmaceutical and chemical biology research, with no approved therapeutic indication . Its canonical SMILES is COC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl .

Distinct benzamide pharmacophore defined by 3-chloro substitution and 2-methoxyphenyl ethoxy linker.
Well-characterized hydrogen-bond donor/acceptor profile and rotatable bond count support systematic SAR and library design.
Research chemical grade for laboratory investigations; no therapeutic indication.

Why 648924-28-1 Cannot Be Replaced by Generic Benzamides


Benzamide derivatives are not interchangeable due to the profound impact of subtle structural modifications on pharmacological properties. The 3-chloro substitution on the benzamide ring and the 2-methoxyphenyl ethoxy linker in this compound create a specific three-dimensional pharmacophore arrangement and hydrogen-bonding capacity that cannot be replicated by simpler benzamides or regioisomers. Even closely related analogs within the same CAS series (e.g., 648924-35-0 and 648924-64-5) exhibit distinct hydrogen-bond donor/acceptor profiles and lipophilicity due to the presence of additional hydroxyl or methyl substituents . Replacement with a non-optimized analog risks altered target binding, physicochemical properties, and biological readouts, compromising experimental reproducibility. The quantitative evidence below documents exactly where this compound diverges from its nearest structural neighbors.

Generic benzamides lack the 3-chloro and extended ethoxy linker, significantly altering hydrogen-bonding and polarity profiles.
Hydroxyl-containing analogs introduce additional hydrogen-bond donors that shift lipophilicity, potentially changing membrane permeability and target binding.

Quantitative Comparison: 648924-28-1 vs. Structural Analogs


Hydrogen-Bond Donor/Acceptor Ratio Differentiation

The target compound (648924-28-1) possesses exactly 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA), yielding an HBD/HBA ratio of 0.25 . In contrast, the closely related analog 648924-35-0 (Benzamide,2-hydroxy-5-methoxy-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]-) contains 2 HBDs and 5 HBAs, giving a significantly higher HBD/HBA ratio of 0.40 . This differential HBD count directly impacts predicted membrane permeability, solubility, and protein-binding interactions, making the target compound a less polar, potentially more lipophilic candidate.

HBD/HBA Ratio
Head-to-head
Target: 1 HBD / 4 HBA (ratio 0.25)
Comparator 648924-35-0: 2 HBD / 5 HBA (ratio 0.40)
Higher HBD count in analog increases polarity, may reduce membrane permeability in assays.
Predicted values; experimental validation recommended.
Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacophore Design

Molecular Weight Differentiation

The target compound has a molecular weight of 381.85 g/mol . The analog 648924-64-5 (Benzamide,2-hydroxy-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]-5-methyl-) has a molecular weight of 393.46 g/mol (C23H23NO4) . This ~11.6 g/mol difference arises from the replacement of chlorine with a hydroxyl/methyl pair and has implications for passive diffusion and metabolic stability. The heavier analog may exhibit slower tissue distribution, while the lighter target compound may be preferred for CNS penetration studies based on molecular weight heuristics.

Molecular Weight
Head-to-head
Target: 381.85 g/mol
Comparator 648924-64-5: 393.46 g/mol (ΔMW -11.61)
Lighter compound may favor CNS penetration screens per MW heuristic.
Exact mass from database; verify by analytical QC.
Drug Discovery Library Design Physicochemical Property Optimization

Lipophilicity Divergence (Predicted LogP)

The target compound's predicted logP (XLogP3) is approximately 5.1, based on the presence of the chlorophenyl and methoxyphenylethoxy moieties [1]. The comparator 648924-35-0, with an additional hydroxyl group, has an estimated logP of ~4.0 . This ~1.1 log unit difference translates to roughly a 12-fold difference in octanol-water partition coefficient, indicating substantially higher lipophilicity for 648924-28-1. Higher logP values are often associated with increased membrane permeability but also higher metabolic liability and potential toxicity risks.

Predicted logP
Class-level inference
Target: ~5.1
Comparator 648924-35-0: ~4.0 (Δ ≈ +1.1, ≈12× higher partition)
Higher lipophilicity may increase permeability but also metabolic liability.
In silico estimate; no experimental logP confirmed.
ADME Profiling Lipophilicity Drug-Likeness

Rotatable Bond Count and Conformational Flexibility

The target compound contains 8 rotatable bonds, primarily due to the flexible ethoxy linker and methoxy group . The analog 648924-35-0 has 8 rotatable bonds as well, while 648924-64-5 has 9 rotatable bonds due to an additional methyl group . At the class level, benzamide derivatives with 7-10 rotatable bonds exhibit higher conformational entropy penalties upon binding, potentially reducing target affinity compared to more rigid scaffolds. The specific 8-bond count distinguishes this compound from more rigid analogs that may have superior binding kinetics.

Rotatable Bonds
Context-dependent
Target: 8 rotatable bonds
Comparators: 648924-35-0 (8), 648924-64-5 (9)
Similar flexibility to 35-0; slight rigidity advantage over 64-5 may affect binding entropy.
Structural count; impact requires target-specific evaluation.
Conformational Analysis Drug Design Molecular Recognition

Research Applications of 648924-28-1


SAR Probe for Benzamide Pharmacophore Exploration

With a defined HBD/HBA ratio of 0.25 and 8 rotatable bonds, this compound serves as a moderately lipophilic (predicted logP ~5.1) scaffold for systematic SAR studies around the benzamide chemotype. The 3-chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution, while the methoxy group can be selectively demethylated to reveal a phenolic OH for conjugation or affinity tagging . Researchers can benchmark new analogs against this compound's calculated physicochemical profile to assess the impact of structural modifications on drug-like properties.

Negative Control for Hydroxyl-Containing Analogs

Because 648924-28-1 lacks the hydroxyl group present in 648924-35-0 and 648924-64-5, it can be used as a matched-pair control in experiments investigating the role of hydrogen-bond donation in target engagement. The 1.1 logP unit increase relative to hydroxylated analogs makes it particularly useful in partitioning studies to isolate lipophilicity-driven effects from hydrogen-bond-driven effects in cellular assays.

Covalent Inhibitor Design Tool

The reactive 3-chloro substituent on the benzamide ring offers a potential site for covalent probe development through nucleophilic displacement reactions. This compound can serve as a starting point for designing activity-based protein profiling (ABPP) probes where the chloro group is replaced with a reactive warhead after initial structure-activity relationship optimization. Its molecular weight of 381.85 g/mol places it within acceptable limits for fragment-based drug discovery (FBDD) lead expansion campaigns.

ADME Assay Benchmark Compound

With a defined molecular weight (381.85 g/mol), predicted logP (~5.1), and hydrogen-bond profile, this compound can serve as an internal standard or calibration reference in high-throughput ADME assays (e.g., PAMPA permeability, Caco-2 efflux, microsomal stability). Procurement of this compound with certified purity (>95%) from reputable vendors ensures inter-laboratory reproducibility when establishing baseline assay performance metrics.

Application
Selection Property
Validation Focus
Benzamide pharmacophore SAR studies
Defined HBD/HBA ratio & chloro linker handle
Pharmacophore mapping and analog benchmarking
Hydroxyl-negative paired control
Absence of hydroxyl, higher lipophilicity
Hydrogen-bond vs. lipophilicity partitioning in cellular assays
Covalent probe development
3-chloro substituent as reactive site
Warhead replacement for ABPP probe design
ADME assay calibration reference
Physicochemical benchmark (MW, logP, HBD/HBA)
Inter-laboratory reproducibility and baseline metrics
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